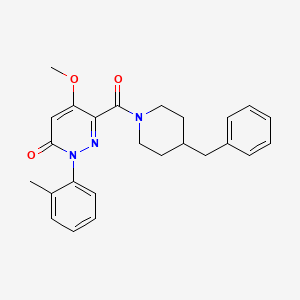

6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to the compound often involves multistep reactions, including Friedel-Crafts acylation, cyclization, condensation, and dehydrogenation processes. For instance, the synthesis of similar pyridazinone derivatives has been accomplished through acylation of o-cresylmethyl ether, followed by cyclization of intermediary g-keto acids with hydrazine hydrate, and further chemical modifications to achieve desired derivatives (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

Molecular structure determinations often employ X-ray crystallography, revealing insights into bond lengths, valency angles, and overall molecular geometry. For similar compounds, X-ray analysis has provided detailed structural information, including the configuration of cyclohepta rings and the attachment points of various functional groups (Moustafa & Girgis, 2007).

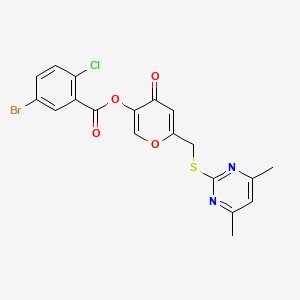

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary widely, with activities including the ability to undergo condensation, cyclization, and substitution reactions. These properties are instrumental in further chemical modifications and derivatizations for specific applications (Barlin et al., 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined through a combination of experimental techniques, including spectroscopy and thermal analysis (Howson et al., 1988).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological molecules, are central to the compound's applications in medicinal chemistry and material science. Studies often explore these properties through synthetic modifications and bioassay evaluations (Contreras et al., 2001).

Wissenschaftliche Forschungsanwendungen

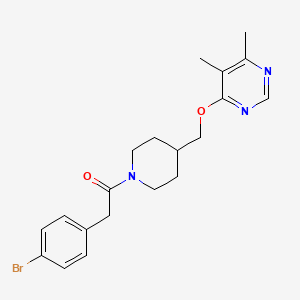

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing novel pyridine derivatives, including the compound of interest, emphasizing the versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of a range of pyridine and fused pyridine derivatives to explore their potential biological activities (E. M. Flefel et al., 2018). These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the broad applicability of such molecules in medicinal chemistry.

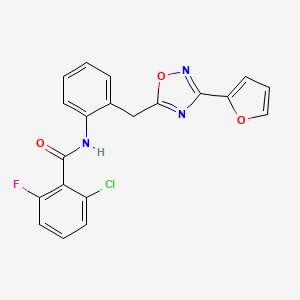

Biological Activities and Pharmacophore Design

The biological evaluation of pyridine derivatives has led to insights into their potential as pharmacological agents. For instance, one study focused on alpha(1)-adrenoceptor antagonists, designing and synthesizing new compounds based on a three-dimensional pharmacophore model. This research aimed at identifying compounds with significant alpha(1)-AR blocking properties, demonstrating the compound's relevance in designing receptor-specific drugs (L. Betti et al., 2002).

Antioxidant and Antimicrobial Potential

Another facet of research on pyridine derivatives includes their antioxidant and antimicrobial efficacy. A study synthesized novel oxime esters based on a piperidin-4-one core and evaluated their biological properties. This research revealed that certain compounds exhibited significant antioxidant and antibacterial activities, underscoring the potential of pyridine derivatives in developing new antimicrobial agents (S. T. Harini et al., 2014).

Eigenschaften

IUPAC Name |

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDQJSNGTUWHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)

![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)